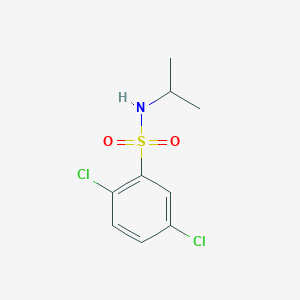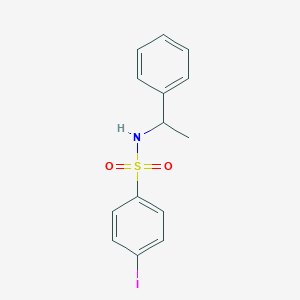
4-iodo-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(1-phenylethyl)benzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used to treat bacterial infections. It is a synthetic compound that belongs to the sulfonamide class of drugs. Sulfamethoxazole is widely used in both clinical and laboratory settings due to its broad-spectrum antibacterial activity, low cost, and ease of use.
Mécanisme D'action
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and its inhibition leads to the death of the bacteria. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole acts by binding to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition prevents the formation of folic acid and ultimately leads to bacterial death.
Biochemical and Physiological Effects
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated by most individuals and has a low incidence of adverse effects. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been shown to be rapidly absorbed after oral administration and has a half-life of approximately 10 hours. It is primarily excreted in the urine and has been shown to be effective in treating both Gram-positive and Gram-negative bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has a number of advantages and limitations for laboratory experiments. Its broad-spectrum antibacterial activity and low cost make it an attractive option for researchers. However, its use in laboratory experiments is limited by its potential for toxicity and the development of bacterial resistance. In addition, the use of sulfonamides in laboratory experiments may interfere with the growth of certain bacteria, making it unsuitable for some applications.
Orientations Futures
There are a number of future directions for the use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in scientific research. One potential area of research is the development of new formulations of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole that are more effective against resistant bacteria. Another area of research is the investigation of the potential use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in the treatment of viral infections. Additionally, the use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in combination with other antibiotics may be explored as a means of increasing its effectiveness against bacterial infections. Overall, 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole remains an important tool for researchers in the field of microbiology and is likely to continue to be used in scientific research for years to come.
Méthodes De Synthèse
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(1-phenylethyl)benzenesulfonamide with iodine in the presence of acetic acid. The reaction yields 4-iodo-N-(1-phenylethyl)benzenesulfonamide, which is then treated with sodium hydroxide to form 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole. The synthesis of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole is a well-established process and is widely used in both industrial and laboratory settings.
Applications De Recherche Scientifique
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been extensively studied for its antibacterial activity and has been used in various scientific research applications. It has been shown to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has also been used in the treatment of opportunistic infections in immunocompromised individuals.
Propriétés
Nom du produit |
4-iodo-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14INO2S |
Poids moléculaire |
387.24 g/mol |
Nom IUPAC |
4-iodo-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
Clé InChI |
UNTXEBMWJBAFCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



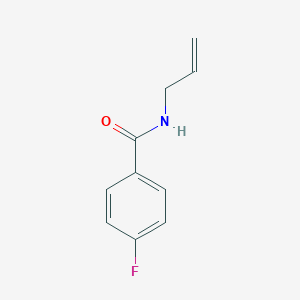
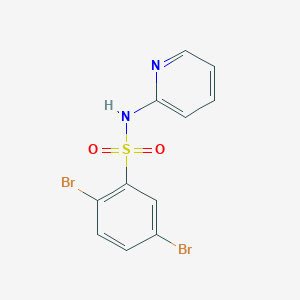
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
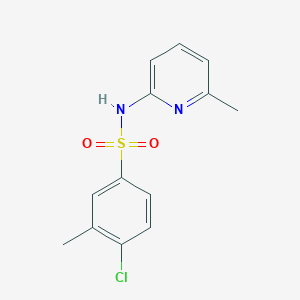
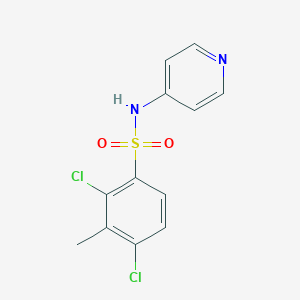
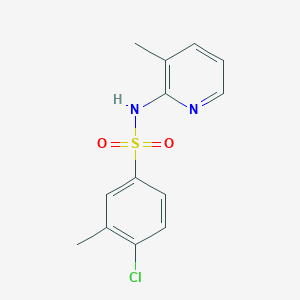
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
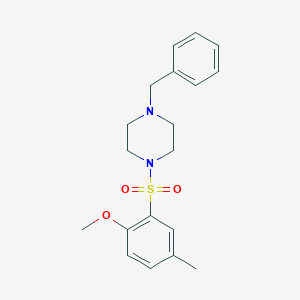
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
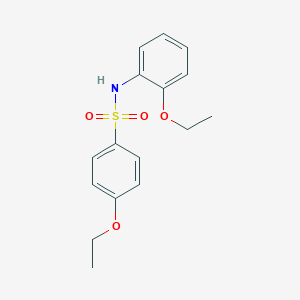
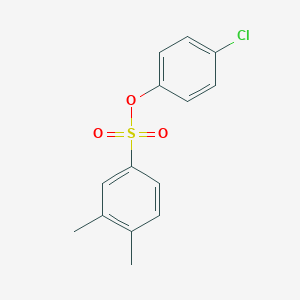
![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)
